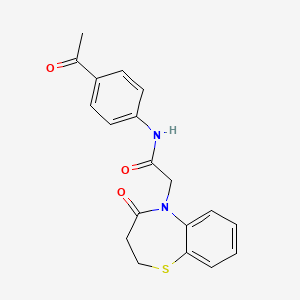

N-(4-acetylphenyl)-2-(4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)acetamide

Description

N-(4-acetylphenyl)-2-(4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)acetamide is a benzothiazepine derivative characterized by a seven-membered heterocyclic ring containing sulfur and nitrogen. The compound features a 4-acetylphenyl substituent linked via an acetamide group to the benzothiazepin core. This structural motif is significant in medicinal chemistry, as benzothiazepines are known for their diverse biological activities, including calcium channel modulation and antimicrobial properties. The acetyl group on the phenyl ring introduces electron-withdrawing effects, which may influence binding interactions and metabolic stability compared to analogs with electron-donating substituents.

Properties

IUPAC Name |

N-(4-acetylphenyl)-2-(4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3S/c1-13(22)14-6-8-15(9-7-14)20-18(23)12-21-16-4-2-3-5-17(16)25-11-10-19(21)24/h2-9H,10-12H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWVTXAURKMMMQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)CCSC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-(4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)acetamide typically involves multiple steps:

Formation of the Benzothiazepine Ring: The initial step involves the cyclization of appropriate precursors to form the benzothiazepine ring. This can be achieved through the reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds under acidic or basic conditions.

Acetylation: The next step involves the acetylation of the phenyl group. This can be done using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine.

Amidation: The final step is the formation of the acetamide group. This can be achieved by reacting the intermediate compound with acetic anhydride or acetic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-(4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the carbonyl groups to alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-acetylphenyl)-2-(4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)acetamide has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases due to its unique chemical structure and biological activities.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-(4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)acetamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with other benzothiazepine derivatives, particularly those documented in pharmaceutical impurity profiles and screening libraries.

Substituent Analysis and Molecular Properties

Key Observations:

The acetamide linkage in the target compound and ChemDiv C714-0194 may confer greater metabolic stability compared to the acetate ester in Imp. B(EP), as esters are more prone to hydrolysis.

Structural Modifications on the Benzothiazepin Core:

- ChemDiv C714-0194 features a 2-phenyl substituent on the benzothiazepin ring, introducing steric bulk that may restrict conformational flexibility or alter receptor binding compared to the unsubstituted core in the target compound.

The absence of a phenyl group on the benzothiazepin core in the target compound may allow for broader binding versatility compared to ChemDiv C714-0194, which could exhibit selectivity for specific targets due to steric constraints.

Biological Activity

N-(4-acetylphenyl)-2-(4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)acetamide is a compound that has garnered attention for its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula: CHNOS

- Molecular Weight: 387.4 g/mol

This compound exhibits multiple biological activities:

- Antioxidant Activity: The compound has been shown to possess antioxidant properties that may protect cells from oxidative stress.

- Antimicrobial Activity: Preliminary studies indicate potential antimicrobial effects against various pathogens.

- Enzyme Inhibition: It acts as an inhibitor for certain enzymes, which may be beneficial in treating conditions like Alzheimer's disease by inhibiting acetylcholinesterase (AChE).

Case Study: Alzheimer's Disease

In a study exploring compounds for Alzheimer's treatment, derivatives similar to this compound were synthesized. These compounds demonstrated:

- IC Values:

- AChE: 0.131 ± 0.01 µM

- Butyrylcholinesterase (BChE): 0.0680 ± 0.0014 µM

These values indicate a strong inhibitory effect on cholinesterases, suggesting potential therapeutic applications in neurodegenerative diseases .

In Vitro Studies

In vitro studies have shown that the compound can effectively inhibit AChE activity and has a favorable pharmacokinetic profile:

| Parameter | Value |

|---|---|

| Absorption | Good intestinal absorption |

| Blood-brain barrier permeability | Medium risk |

| Cardiac toxicity risk | Medium |

These findings suggest that the compound could be a candidate for further development as a multitarget drug for Alzheimer's disease .

Antioxidant Activity Assessment

The antioxidant capacity was assessed using various assays (e.g., DPPH radical scavenging). The results indicated that the compound exhibits significant antioxidant activity, which could contribute to its protective effects in neurodegenerative conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.